

physical and chemical properties of tetrafluoro-p-phenylenediamine

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Compound of Interest

Compound Name: 1,4-Benzenediamine, 2,3,5,6-tetrafluoro-

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In-Depth Technical Guide to Tetrafluoro-p-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of tetrafluoro-p-phenylenediamine. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and established experimental protocols.

Core Physical and Chemical Properties

2,3,5,6-Tetrafluoro-1,4-phenylenediamine is a fluorinated aromatic diamine with the chemical formula $C_6H_4F_4N_2$. The incorporation of fluorine atoms onto the phenylenediamine backbone imparts unique properties, making it a valuable building block in materials science and medicinal chemistry.^[1]

Table 1: Physical and Chemical Properties of 2,3,5,6-Tetrafluoro-1,4-phenylenediamine

Property	Value	Source(s)
CAS Number	1198-64-7	[2][3]
Molecular Formula	C ₆ H ₄ F ₄ N ₂	[3][4]
Molecular Weight	180.11 g/mol	[3][4]
Appearance	White to gray to brown powder/crystal	[2]
Melting Point	143.0 to 147.0 °C	[2]
Boiling Point (Predicted)	213.1 ± 35.0 °C	
Density (Predicted)	1.624 ± 0.06 g/cm ³	
Solubility	Soluble in methanol	
Storage	Store under inert gas, protected from light, in a cool and dark place (<15°C)	[3]

Spectroscopic Data (Predicted)

Due to the lack of publicly available experimental spectra for 2,3,5,6-tetrafluoro-1,4-phenylenediamine, the following information is based on the analysis of analogous compounds and general principles of spectroscopy.

¹H NMR: The proton NMR spectrum is expected to show a broad singlet for the amino (-NH₂) protons. The chemical shift of these protons in aromatic amines can be influenced by the solvent and concentration.[5]

¹³C NMR: The carbon NMR spectrum will be influenced by the strong coupling between carbon and fluorine atoms. Due to the symmetry of the molecule, two signals are expected for the aromatic carbons. One signal will correspond to the carbons bonded to the amino groups, and the other to the carbons bonded to the fluorine atoms. The carbon atoms attached to fluorine will exhibit large C-F coupling constants.

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance, as all four fluorine atoms are chemically equivalent due to the molecule's symmetry.

IR Spectroscopy: The infrared spectrum of an aromatic primary amine typically displays two N-H stretching bands in the region of 3300-3500 cm⁻¹. Other characteristic absorptions include C-N stretching and N-H bending vibrations.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of amino groups and fluorine atoms.

Experimental Protocols

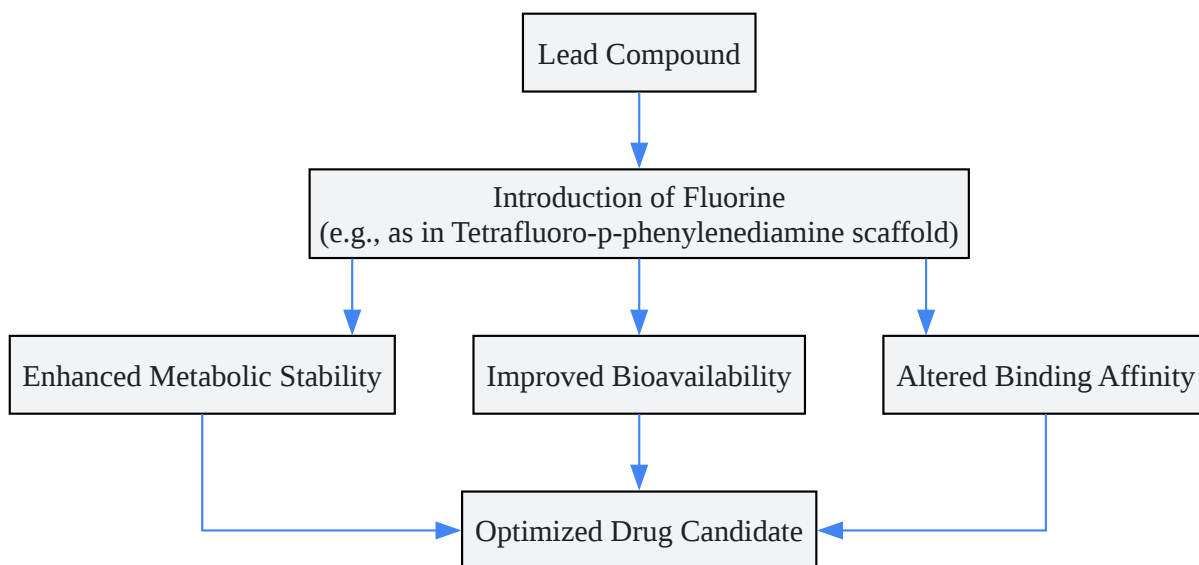
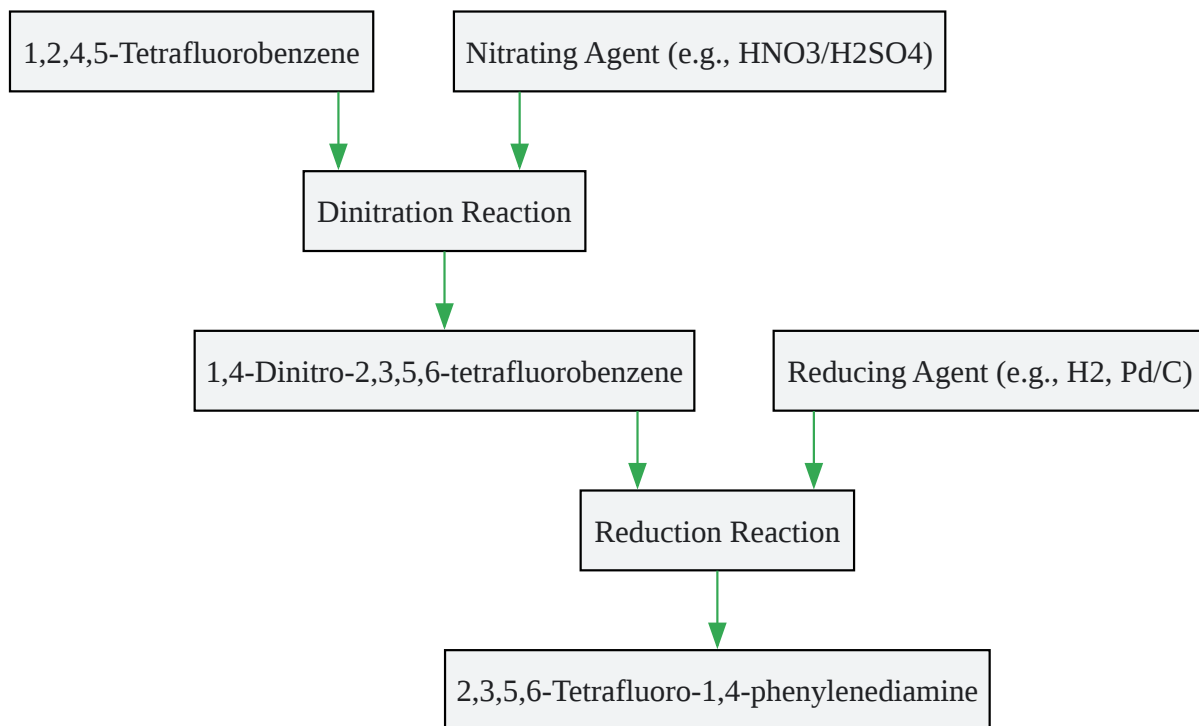
While a specific, detailed synthesis protocol for 2,3,5,6-tetrafluoro-1,4-phenylenediamine is not readily available in the searched literature, a plausible synthetic route can be proposed based on established reactions of fluorinated aromatic compounds.

Proposed Synthesis from 1,2,4,5-Tetrafluorobenzene:

A potential synthetic pathway involves the nitration of 1,2,4,5-tetrafluorobenzene followed by reduction of the resulting dinitro compound.

- **Step 1: Dinitration of 1,2,4,5-Tetrafluorobenzene.** This step would involve reacting 1,2,4,5-tetrafluorobenzene with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce two nitro groups onto the aromatic ring, yielding 1,4-dinitro-2,3,5,6-tetrafluorobenzene.
- **Step 2: Reduction of 1,4-Dinitro-2,3,5,6-tetrafluorobenzene.** The dinitro compound can then be reduced to the corresponding diamine. A common method for this transformation is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.

Experimental Workflow for Proposed Synthesis



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